Potency Advantage: Quizartinib vs. Midostaurin and Gilteritinib in FLT3-ITD Cell Viability
In a direct head-to-head comparison using MOLM-13 FLT3-ITD+ AML cells, quizartinib demonstrated significantly greater potency than both the first-generation inhibitor midostaurin and the second-generation inhibitor gilteritinib. At a fixed concentration of 10 nM, treatment with quizartinib resulted in 70% cell viability, whereas both midostaurin and gilteritinib showed only 10% reduction in viability (90% viability) at the same concentration [1]. This indicates a substantially lower effective concentration for quizartinib to achieve a similar level of target inhibition.
| Evidence Dimension | Cellular Potency (Cell Viability at 10 nM) |
|---|---|
| Target Compound Data | 70% cell viability |
| Comparator Or Baseline | Midostaurin: 90% cell viability; Gilteritinib: 90% cell viability |
| Quantified Difference | Quizartinib reduces cell viability by an additional 20 percentage points compared to midostaurin and gilteritinib at the 10 nM dose. |
| Conditions | MOLM-13 FLT3-ITD+ AML cell line; viability assessed after treatment. |
Why This Matters
This data demonstrates that for in vitro studies on FLT3-ITD-driven AML, quizartinib achieves a greater pharmacodynamic effect at lower concentrations, reducing the required compound amount and potentially minimizing off-target effects associated with higher doses.
- [1] Seipel K, et al. 2018_11-Haematologica-web. Haematologica. 2018;103(Suppl 1):126. View Source
